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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD3965, a first-in-class, orally
bioavailable inhibitor of monocarboxylate transporter 1 (MCT1). By disrupting lactate transport,
AZD3965 fundamentally alters the metabolic landscape of the tumor microenvironment (TME),
presenting a promising therapeutic strategy in oncology. This document details the core
mechanism of action, summarizes key quantitative data from preclinical studies, outlines
experimental protocols, and provides visual representations of the critical signaling pathways
and experimental workflows.

Core Mechanism of Action: Targeting Tumor
Metabolism

AZD3965 is a potent and selective inhibitor of MCT1, a key transporter responsible for the
proton-linked movement of lactate and other monocarboxylates across the cell membrane.[1]
[2][3] In the context of the TME, many cancer cells exhibit high rates of glycolysis, even in the
presence of oxygen (the Warburg effect), leading to the production and accumulation of lactate.
[2][4] MCTL1 facilitates the efflux of this lactate, preventing intracellular acidification and
maintaining the high glycolytic rate necessary for rapid proliferation.[4][5]

By inhibiting MCT1, AZD3965 blocks this lactate efflux, leading to intracellular lactate
accumulation and a subsequent decrease in extracellular lactate.[1][6] This disruption of lactate
homeostasis has several profound anti-tumor effects:
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« Inhibition of Glycolysis: The buildup of intracellular lactate can create a negative feedback
loop, inhibiting key glycolytic enzymes and ultimately slowing down the central energy-
producing pathway of cancer cells.[1][7]

 Induction of Oxidative Stress: The metabolic shift induced by AZD3965 can lead to an
increase in reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[6]

[8]

o Modulation of the Tumor Microenvironment: The reduction of lactate in the TME can alleviate
the acidic and immunosuppressive conditions that favor tumor growth and immune evasion.

[3]141(€]

AZD3965 also shows some activity against MCT2 but is selective over MCT3 and MCT4.[1][2]
The expression of MCT4 has been identified as a potential mechanism of resistance to
AZD3965, as it can compensate for the loss of MCT1 function in lactate transport.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the
efficacy and pharmacodynamics of AZD3965.

Table 1: In Vitro Efficacy of AZD3965
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Cell Line Cancer Type Parameter Value Reference
B Burkitt's Lactate Efflux 5.12 nM (95% CI
Raji [1]
Lymphoma IC50 3.76 - 6.97)
Small Cell Lung Lactate Uptake Significant
DMS114 o _ [6]
Cancer Inhibition (24h) reduction
] Lactate Uptake Significant
HGC27 Gastric Cancer o ) [6]
Inhibition (24h) reduction
Intracellular o
Small Cell Lung Significant
H526 Lactate (24h, ) [6]
Cancer increase
100 nM)
) Pyruvate-Lactate  Inhibition
HT29 Colon Carcinoma [2]
Exchange observed

Table 2: In Vivo Efficacy and Pharmacodynamics of AZD3965
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Quantitative

Tumor Model Treatment Outcome Reference
Data
50mg/kg or
B 100mg/kg Tumor Growth o
Raji Xenograft o Significant [1]
AZD3965 (oral, Inhibition
twice daily)
50mg/kg
. AZD3965 + Enhanced S
Raji Xenograft ) Significant [1]
3mg/kg Efficacy
Doxorubicin
. 50mg/kg Decreased o
Raji Xenograft ] Significant [3]
AZD3965 Tumor Choline
Slowed Tumor o
H526 Xenograft AZD3965 Significant [8]
Growth
100mg/kg
Delayed Tumor o
U2932 Xenograft AZD3965 (oral, Significant [10]
) ) Growth
twice daily)

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways affected by AZD3965.
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Caption: Mechanism of action of AZD3965 in a cancer cell.
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Caption: Impact of AZD3965 on the tumor microenvironment.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Lactate Transport Assay

» Objective: To determine the effect of AZD3965 on lactate efflux and influx in cancer cell lines.

[6]
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e Cell Culture: Cancer cell lines (e.g., Raji, DMS114, HGC27) are maintained in appropriate
media (e.g., RPMI-1640 with 10% FCS and 1% L-glutamine).[6]

o Treatment: Cells are treated with varying concentrations of AZD3965 or vehicle control (e.g.,
DMSO) for a specified duration (e.g., 4 or 24 hours).[1][6]

e Lactate Measurement:

o Extracellular Lactate (Efflux): The concentration of lactate in the cell culture medium is
measured using methods such as LC-MS.[1]

o Intracellular Lactate (Influx/Accumulation): Cells are lysed, and the intracellular lactate
concentration is determined.[1][6]

o Data Analysis: IC50 values for lactate efflux inhibition are calculated. Statistical significance
of changes in intracellular and extracellular lactate levels between treated and control groups
is determined.[1][6]

In Vivo Xenograft Studies

» Objective: To evaluate the anti-tumor efficacy of AZD3965 as a monotherapy and in
combination with other agents in a living model.[1]

e Animal Model: Immunocompromised mice (e.g., female SCID mice, 8-12 weeks old) are
used.[1]

o Tumor Implantation: Cancer cells (e.g., 5x10"6 Raji cells in PBS) are implanted
subcutaneously.[1]

o Treatment: Once tumors reach a specified volume, animals are randomized into treatment
groups:

o Vehicle control (e.g., 0.5% Hydroxypropyl methylcellulose/0.1% polysorbate-80).[1]
o AZD3965 administered orally (e.g., 50mg/kg or 100mg/kg, twice daily).[1][5]

o Combination therapy (e.g., AZD3965 with doxorubicin or rituximab).[1]
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e Monitoring: Tumor volume, animal body weight, and tumor condition are monitored regularly
(e.g., twice weekly).[1]

e Endpoint: The study concludes when tumors in the control group reach a predetermined size
or at a specified time point.[8]

» Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further
analysis, such as immunohistochemistry for MCT1 and MCT4 expression or measurement of
intratumoral lactate levels.[1]

Experimental Workflow Diagram
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Caption: General workflow for in vivo xenograft studies.

Conclusion and Future Directions

AZD3965 represents a novel therapeutic approach that targets the metabolic vulnerabilities of
cancer cells. By inhibiting MCT1, it disrupts lactate transport, leading to a cascade of anti-tumor
effects within the tumor microenvironment. The preclinical data strongly support its potential as
both a monotherapy and in combination with other anti-cancer agents, particularly in tumors
with high MCT1 and low MCT4 expression.[1][5]

Ongoing and future research will continue to explore the full potential of AZD3965. Key areas
of investigation include the identification of predictive biomarkers to select patients most likely
to respond, the evaluation of novel combination strategies to overcome resistance, and a

deeper understanding of its immunomodulatory effects. The continued clinical development of
AZD3965 holds promise for improving outcomes for patients with a variety of cancers.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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